tert-Butyl 5-methyl-2-phenyl-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 5-methyl-2-phenyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Preparation Methods
The synthesis of tert-Butyl 5-methyl-2-phenyl-1H-indole-1-carboxylate typically involves the Fischer indole synthesis. This method uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring. The reaction is carried out under reflux in methanol using methanesulfonic acid as a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, using more efficient and cost-effective reagents and conditions .
Chemical Reactions Analysis
tert-Butyl 5-methyl-2-phenyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 5-methyl-2-phenyl-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 5-methyl-2-phenyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
tert-Butyl 5-methyl-2-phenyl-1H-indole-1-carboxylate can be compared with other indole derivatives such as:
- tert-Butyl 2-phenyl-1H-indole-1-carboxylate
- tert-Butyl 5-methoxy-1H-indole-1-carboxylate
- tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate
These compounds share a similar indole core structure but differ in their substituents, which can significantly influence their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and biological activity .
Properties
CAS No. |
193810-86-5 |
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Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
tert-butyl 5-methyl-2-phenylindole-1-carboxylate |
InChI |
InChI=1S/C20H21NO2/c1-14-10-11-17-16(12-14)13-18(15-8-6-5-7-9-15)21(17)19(22)23-20(2,3)4/h5-13H,1-4H3 |
InChI Key |
BOLYNWGBLMTNAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2)C3=CC=CC=C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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